molecular formula CH3F3Si B1581886 Methyltrifluorosilane CAS No. 373-74-0

Methyltrifluorosilane

Cat. No.: B1581886
CAS No.: 373-74-0
M. Wt: 100.115 g/mol
InChI Key: BHOCBLDBJFCBQS-UHFFFAOYSA-N
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Description

Methyltrifluorosilane is an organosilicon compound with the chemical formula CH₃SiF₃. It is a colorless gas at standard temperature and pressure and is known for its high reactivity due to the presence of both silicon and fluorine atoms. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltrifluorosilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the exchange of chlorine atoms with fluorine atoms:

CH3SiCl3+3HFCH3SiF3+3HCl\text{CH}_3\text{SiCl}_3 + 3\text{HF} \rightarrow \text{CH}_3\text{SiF}_3 + 3\text{HCl} CH3​SiCl3​+3HF→CH3​SiF3​+3HCl

Industrial Production Methods

In industrial settings, this compound is often produced through the direct fluorination of methylsilane compounds. This process involves the use of fluorine gas under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

Methyltrifluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    In the presence of water, this compound hydrolyzes to form methylsilanetriol and hydrofluoric acid:

    Hydrolysis: CH3SiF3+3H2OCH3Si(OH)3+3HF\text{CH}_3\text{SiF}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{HF} CH3​SiF3​+3H2​O→CH3​Si(OH)3​+3HF

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the breakdown of the silicon-fluorine bonds.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.

    Hydrolysis Products: The primary products of hydrolysis are methylsilanetriol and hydrofluoric acid.

Scientific Research Applications

Methyltrifluorosilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical materials.

    Industry: It is used in the production of specialty polymers, coatings, and as a surface modifier to impart hydrophobic properties to materials.

Mechanism of Action

The mechanism of action of methyltrifluorosilane involves its high reactivity due to the presence of silicon-fluorine bonds. These bonds are highly polar, making the compound susceptible to nucleophilic attack. The silicon atom acts as an electrophilic center, attracting nucleophiles and facilitating various substitution and addition reactions. The pathways involved often include the formation of intermediate species that further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

    Methyltrichlorosilane: CH₃SiCl₃

    Trifluorosilane: SiH₃F₃

    Dichlorodimethylsilane: (CH₃)₂SiCl₂

Uniqueness

Methyltrifluorosilane is unique due to its combination of methyl and trifluorosilane groups, which impart distinct reactivity and properties. Compared to methyltrichlorosilane, it is more reactive due to the presence of fluorine atoms, which are more electronegative than chlorine atoms. This makes this compound a valuable reagent in reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

trifluoro(methyl)silane
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InChI

InChI=1S/CH3F3Si/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOCBLDBJFCBQS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](F)(F)F
Source PubChem
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Molecular Formula

CH3F3Si
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DSSTOX Substance ID

DTXSID00958431
Record name Trifluoro(methyl)silane
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Molecular Weight

100.115 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name Methyltrifluorosilane
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CAS No.

373-74-0
Record name Trifluoromethylsilane
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Record name Methyltrifluorosilane
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Record name Silane, trifluoromethyl-
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Record name Trifluoro(methyl)silane
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Record name Trifluoromethylsilane
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Record name METHYLTRIFLUOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltrifluorosilane
Reactant of Route 2
Methyltrifluorosilane
Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for methyltrifluorosilane?

A1: this compound (also known as trifluoro(methyl)silane) has the molecular formula CH₃F₃Si [, ]. Its molecular weight is 114.1 g/mol []. Spectroscopic data, including infrared and Raman spectra, have been extensively studied and reported. Notably, the infrared spectrum of gaseous this compound has been characterized in the 2.5-36μ region []. Raman spectra of the liquid phase under pressure have also been recorded, revealing eleven active fundamental vibration frequencies []. Additionally, microwave spectroscopy has contributed to the understanding of its structure and internal rotation barrier [].

Q2: How does the structure of this compound relate to its thermal decomposition pathway?

A2: The gas-phase thermal decomposition of 2,2-difluoroethylmethyldifluorosilane, a related compound, provides insights into the behavior of β-fluoroalkylsilicon compounds []. This decomposition yields vinyl fluoride and this compound via a unimolecular, four-center β-fluorine elimination mechanism []. The presence of the β-fluorine atom in the structure is crucial for this reaction pathway.

Q3: What are the applications of this compound in synthetic chemistry?

A3: While this compound itself might not be a direct reagent in many synthetic reactions, its formation during the thermal decomposition of related compounds like 2,2-difluoroethylmethyldifluorosilane highlights its potential role in synthetic pathways []. Additionally, its use as a starting material in the synthesis of 1,1-difluoro-5-methylquasisilatrane demonstrates its utility in accessing more complex silicon-containing molecules [].

Q4: How does fluorosulfonic acid interact with this compound and its alkoxysilane precursors?

A4: Fluorosulfonic acid exhibits distinct reactivity towards this compound and its alkoxysilane precursors depending on the degree of alkoxy substitution []. Methyltrialkoxysilanes react with fluorosulfonic acid at -70°C to directly produce this compound []. Interestingly, this compound shows stability in fluorosulfonic acid up to +10°C, above which it transforms into dimethyldifluorosilane []. This reactivity highlights the role of fluorosulfonic acid in silicon-fluorine bond formation and its potential in controlled fluorination reactions.

Q5: What computational chemistry studies have been performed on this compound?

A5: Computational methods have been employed to investigate the electronic structure and rotational isomerism of this compound []. These studies provide valuable insights into the molecule's conformational preferences and electronic properties, contributing to a deeper understanding of its reactivity and behavior in various chemical environments.

Q6: How does the internal rotation of the methyl group in this compound affect its nuclear magnetic resonance (NMR) properties?

A6: Nuclear magnetic relaxation time measurements in this compound-d3, particularly for fluorine and deuterium, have provided insights into the dynamics of internal rotation []. By analyzing these relaxation times as a function of temperature, researchers have been able to characterize the internal rotation barrier in this molecule []. The data aligns with the predictions of the "extended diffusion with internal rotation" theory, highlighting the impact of methyl group rotation on NMR relaxation processes [].

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